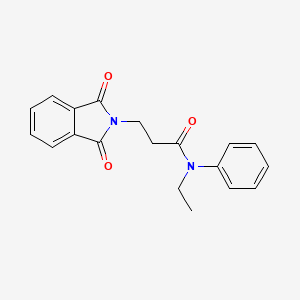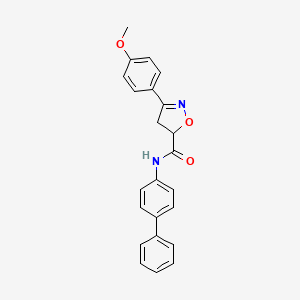![molecular formula C20H18ClNO3S B4651172 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione, also known as CBT-1, is a novel compound that has shown potential in the field of neuroscience. CBT-1 is a thiazolidinedione derivative that has been synthesized for its potential use in treating neurological disorders such as anxiety, depression, and addiction.
Mechanism of Action
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is found in the brain and is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating this receptor, 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione may improve cognitive function and reduce anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to increase the activity of mGluR5 in the brain, which leads to an increase in synaptic plasticity. This increase in synaptic plasticity may improve cognitive function and reduce anxiety and addiction-related behaviors. Additionally, 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is that it has shown promising results in preclinical studies for the treatment of neurological disorders such as anxiety, depression, and addiction. However, one limitation of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione. One direction is to conduct clinical trials to determine the safety and efficacy of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione in humans. Another direction is to investigate the potential of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione in the treatment of other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective mGluR5 modulators that could have even greater therapeutic potential.
Scientific Research Applications
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has shown potential in the treatment of neurological disorders such as anxiety, depression, and addiction. In preclinical studies, 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to reduce anxiety-like behavior in mice and rats. Additionally, 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to reduce the rewarding effects of cocaine and alcohol in animal models of addiction.
properties
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-2-11-22-19(23)18(26-20(22)24)12-14-7-4-6-10-17(14)25-13-15-8-3-5-9-16(15)21/h3-10,12H,2,11,13H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFDBCJBJQWJZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-{3-[N-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4651093.png)
![1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4651106.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4651111.png)
![1-ethyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4651112.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4651114.png)
![4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4651119.png)
![7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4651120.png)
![N-cyclopentyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4651122.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651136.png)
![2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4651142.png)
![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651147.png)

